molecular formula C9H8O2S B1616501 2-Methylbenzo[b]thiophene 1,1-dioxide CAS No. 6224-55-1

2-Methylbenzo[b]thiophene 1,1-dioxide

Cat. No.: B1616501
CAS No.: 6224-55-1
M. Wt: 180.23 g/mol
InChI Key: BRNMIIDEQOJZTP-UHFFFAOYSA-N
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Description

2-Methylbenzo[b]thiophene 1,1-dioxide is a heterocyclic compound that belongs to the class of thiophene dioxides It is characterized by a benzene ring fused to a thiophene ring, with a methyl group at the 2-position and two oxygen atoms doubly bonded to the sulfur atom in the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenzo[b]thiophene 1,1-dioxide can be achieved through several methods. One common approach involves the oxidation of 2-methylbenzo[b]thiophene using oxidizing agents such as peroxides . Another method includes the Diels-Alder reaction, where thiophene derivatives undergo cycloaddition reactions to form the desired product . Additionally, transition metal-catalyzed direct C-H activation and functionalization reactions have been employed to synthesize thiophene 1,1-dioxides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylbenzo[b]thiophene 1,1-dioxide is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and physical properties.

Properties

IUPAC Name

2-methyl-1-benzothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c1-7-6-8-4-2-3-5-9(8)12(7,10)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNMIIDEQOJZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211289
Record name 2-Methylthianaphthene-1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6224-55-1
Record name 2-Methylthianaphthene-1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006224551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylthianaphthene-1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylbenzo[b]thiophene 1,1-dioxide
Reactant of Route 2
2-Methylbenzo[b]thiophene 1,1-dioxide
Reactant of Route 3
2-Methylbenzo[b]thiophene 1,1-dioxide
Reactant of Route 4
2-Methylbenzo[b]thiophene 1,1-dioxide
Reactant of Route 5
2-Methylbenzo[b]thiophene 1,1-dioxide
Reactant of Route 6
2-Methylbenzo[b]thiophene 1,1-dioxide

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